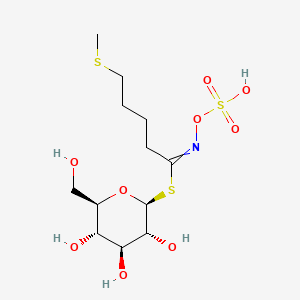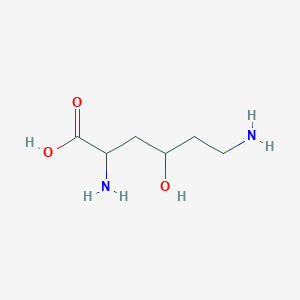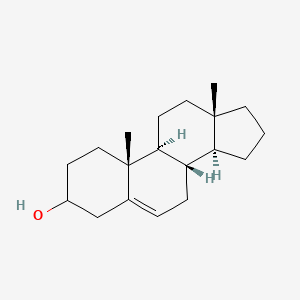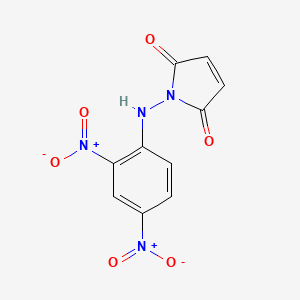
ジドデシルヒドロゲンリン酸
概要
説明
Didodecyl hydrogen phosphate is an organic phosphorus compound with the chemical formula C24H51O4P. It appears as a colorless to pale yellow solid and is soluble in organic solvents such as alcohols and ethers, but insoluble in water. This compound is known for its lubricating properties, enhanced thermal stability, and surface tension characteristics .
科学的研究の応用
Didodecyl hydrogen phosphate has a wide range of applications in scientific research:
作用機序
Target of Action
Didodecyl hydrogen phosphate is an organic phosphorus compound
Mode of Action
As a phosphate ester, it may interact with its targets through esterification, phosphorylation, or dephosphorylation reactions, which can alter the function of the target molecules .
Pharmacokinetics
As a phosphate ester, it is likely to be metabolized in the body through enzymatic hydrolysis, leading to the release of phosphate ions and alcohols .
Result of Action
It is known to provide lubricating properties, increase thermal stability, and affect surface tension .
Action Environment
Didodecyl hydrogen phosphate is a solid that is soluble in organic solvents such as alcohols and ethers, but insoluble in water . Therefore, its action, efficacy, and stability may be influenced by the presence of these solvents. It should be stored in a dry, room temperature environment .
生化学分析
Biochemical Properties
Didodecyl hydrogen phosphate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in lipid metabolism, such as phospholipases. Phospholipases hydrolyze phospholipids, and didodecyl hydrogen phosphate can act as a substrate for these enzymes, leading to the release of fatty acids and other products. Additionally, didodecyl hydrogen phosphate can interact with proteins involved in cell signaling pathways, influencing the activity of kinases and phosphatases, which are crucial for regulating cellular functions .
Cellular Effects
Didodecyl hydrogen phosphate has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, didodecyl hydrogen phosphate can activate certain signaling pathways that lead to the phosphorylation of target proteins, thereby altering their activity and function. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in lipid metabolism, cell growth, and differentiation .
Molecular Mechanism
The molecular mechanism of didodecyl hydrogen phosphate involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, didodecyl hydrogen phosphate can inhibit the activity of certain phosphatases, leading to an increase in the phosphorylation state of target proteins. Additionally, it can activate kinases, promoting the phosphorylation of specific substrates. These interactions result in changes in cellular signaling pathways and gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of didodecyl hydrogen phosphate can change over time. This compound is relatively stable under normal conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term studies have shown that didodecyl hydrogen phosphate can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of didodecyl hydrogen phosphate in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as promoting lipid metabolism and enhancing cell signaling pathways. At high doses, didodecyl hydrogen phosphate can be toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
Didodecyl hydrogen phosphate is involved in various metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by enzymes such as phospholipases, leading to the production of fatty acids and other metabolites. These metabolites can then enter other metabolic pathways, such as beta-oxidation or the synthesis of complex lipids. Didodecyl hydrogen phosphate can also affect metabolic flux by modulating the activity of key enzymes in these pathways, thereby influencing the levels of various metabolites .
Transport and Distribution
Within cells and tissues, didodecyl hydrogen phosphate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. For example, didodecyl hydrogen phosphate can bind to lipid transport proteins, which help to shuttle it to different parts of the cell. This distribution is crucial for its biological activity, as it allows the compound to reach its target sites within the cell .
Subcellular Localization
Didodecyl hydrogen phosphate is localized in various subcellular compartments, where it exerts its activity and function. This compound can be found in the plasma membrane, endoplasmic reticulum, and other organelles involved in lipid metabolism. Its localization is often directed by specific targeting signals or post-translational modifications that guide it to the appropriate cellular compartments. The subcellular localization of didodecyl hydrogen phosphate is essential for its role in modulating cellular processes and signaling pathways .
準備方法
Didodecyl hydrogen phosphate is typically synthesized through the reaction of phosphoric acid with dodecanol. The reaction involves the esterification of phosphoric acid with dodecanol under controlled conditions to yield didodecyl hydrogen phosphate . Industrial production methods often involve the use of phosphorus trichloride and dodecanol, followed by hydrolysis to obtain the desired product .
化学反応の分析
Didodecyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions include phosphoric acid derivatives and various substituted phosphates .
類似化合物との比較
Didodecyl hydrogen phosphate can be compared with other similar compounds such as:
Di(2-ethylhexyl)phosphoric acid: This compound is also an organophosphorus compound used as a solvent extraction agent for metals like uranium and vanadium.
Dodecyl dihydrogen phosphate: Similar to didodecyl hydrogen phosphate, this compound is used as a surfactant and emulsifying agent.
The uniqueness of didodecyl hydrogen phosphate lies in its specific molecular structure, which provides distinct thermal stability and surface tension properties, making it particularly useful in applications requiring high-performance lubricants and emulsifiers .
特性
IUPAC Name |
didodecyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXUVYOABGUBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863996 | |
| Record name | Didodecyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 59 deg C; [HSDB] Liquid; [MSDSonline] | |
| Record name | Di-n-dodecyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6676 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals (methanol) | |
CAS No. |
7057-92-3 | |
| Record name | Didodecyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-n-dodecyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didodecyl hydrogen phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, didodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didodecyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didodecyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAURYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P58XP0JBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DI-N-DODECYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
59 °C | |
| Record name | DI-N-DODECYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Didodecyl Hydrogen Phosphate interact with BaTiO3 and affect the slurry's viscosity?
A1: Didodecyl Hydrogen Phosphate (DHP) acts as a dispersant by adsorbing onto the surface of BaTiO3 particles. [] This adsorption is driven by the interaction between the phosphate group of DHP and the barium titanate surface. [] The adsorbed DHP molecules create steric hindrance between the BaTiO3 particles, preventing them from aggregating. This reduced aggregation leads to a decrease in the slurry's viscosity, making it easier to process. [] The study used coarse-grain molecular dynamics (CGMD) simulations, along with first-principle and all-atom MD simulations, to demonstrate this mechanism. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[[(5S)-2-(2-octadecoxyethoxy)-2-oxo-1,4,2$l^{5}-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1204548.png)

![(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol](/img/structure/B1204551.png)


![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)
![3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1204556.png)
![ETHYL 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE](/img/structure/B1204558.png)





![3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaene-10,14-dione](/img/structure/B1204571.png)
